molecular formula C14H17NO3 B7053737 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide

2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide

Cat. No.: B7053737
M. Wt: 247.29 g/mol
InChI Key: SHVPKHXNVDOZQD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide typically involves the condensation of 4-oxo-2,3-dihydrochromen-3-ylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen ring, converting it to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted amides with various nucleophiles attached to the nitrogen atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The chromen ring structure allows it to interact with multiple targets, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

  • 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)butanamide
  • 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)pentanamide
  • 2,2-Dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)hexanamide

Comparison: Compared to its similar compounds, 2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide exhibits unique properties due to the specific length of its alkyl chain. This affects its solubility, reactivity, and biological activity. The propanamide derivative is particularly noted for its balanced hydrophobic and hydrophilic properties, making it suitable for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-2,3-dihydrochromen-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)13(17)15-10-8-18-11-7-5-4-6-9(11)12(10)16/h4-7,10H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPKHXNVDOZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1COC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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